2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride
CAS No.: 1354961-19-5
Cat. No.: VC3386295
Molecular Formula: C14H21ClN2O2S
Molecular Weight: 316.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354961-19-5 |
|---|---|
| Molecular Formula | C14H21ClN2O2S |
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | 2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C14H20N2O2S.ClH/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12;/h3-6,11,15H,7-10H2,1-2H3;1H |
| Standard InChI Key | YVYHNWKSNFFBMT-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC.Cl |
| Canonical SMILES | CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride is an organic compound with considerable structural complexity. It is the hydrochloride salt of the parent compound 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one, registered with CAS number 1354961-19-5 and PubChem CID 54594818 . The compound features a piperazine ring connected to a propan-1-one group, with a 4-(methylsulfanyl)phenoxy substituent. The hydrochloride salt formation results from the protonation of the secondary amine in the piperazine ring.
The compound's structure can be uniquely identified through several chemical identifiers:
| Identifier Type | Value |
|---|---|
| SMILES | CSc1ccc(cc1)OC(C(=O)N1CCNCC1)C |
| Standard InChI | InChI=1S/C14H20N2O2S.ClH/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12;/h3-6,11,15H,7-10H2,1-2H3;1H |
| Standard InChIKey | YVYHNWKSNFFBMT-UHFFFAOYSA-N |
| MDL Number | MFCD19172225 |
The molecular structure includes several functional groups that contribute to its chemical behavior and potential biological activity, including the piperazine ring, carbonyl group, phenoxy moiety, and methylsulfanyl substituent .
Physical and Chemical Properties
The physical and chemical properties of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride provide important insights into its behavior in various environments and its potential applications. These properties are summarized in the following table:
The parent compound (2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one) exhibits the following properties, which provide additional context for understanding the hydrochloride salt:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H20N2O2S | |
| Molecular Weight | 280.39 g/mol | |
| XLogP3-AA | 1.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 280.12454906 Da |
The hydrochloride salt form is expected to exhibit improved water solubility compared to the parent compound, which is particularly beneficial for pharmaceutical applications. The salt formation alters the compound's physicochemical properties, potentially affecting its bioavailability and stability.
Chemical Reactivity and Stability
The chemical reactivity of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride is determined by its functional groups and their respective reactivities. The compound contains several reactive centers that can participate in various chemical transformations:
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The piperazine ring contains a secondary amine that can act as a nucleophile in various reactions, including alkylation and acylation processes.
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The carbonyl group (C=O) in the propan-1-one segment can undergo typical carbonyl reactions, such as nucleophilic addition.
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The phenoxy group provides potential sites for electrophilic aromatic substitution reactions, although these would be influenced by the electron-donating effect of the methylsulfanyl substituent.
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The methylsulfanyl group can potentially be oxidized to sulfoxide or sulfone derivatives, offering additional sites for chemical modification.
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Hydrolysis of the amide bond under strongly acidic or basic conditions
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Oxidation of the methylsulfanyl group, particularly under oxidizing conditions or long-term storage
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Potential racemization at the chiral center if present in the molecule
The hydrochloride salt is expected to exhibit good stability under standard laboratory storage conditions, particularly when protected from moisture, light, and extreme temperatures.
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